4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde
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Overview
Description
4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde is a chemical compound with the molecular formula C13H13NOS. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a methyl group and a thiophen-2-ylmethyl group.
Mechanism of Action
Target of action
They have been studied for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of action
For example, some are used as voltage-gated sodium channel blockers .
Biochemical pathways
Without specific information on “4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde”, it’s difficult to determine the exact biochemical pathways it affects. Given the broad range of activities exhibited by thiophene derivatives, it’s likely that multiple pathways could be involved .
Result of action
Thiophene derivatives have been associated with a range of effects at the molecular and cellular level, depending on their specific structures and targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde typically involves the reaction of 4-formylbenzoic acid with methyl[(thiophen-2-yl)methyl]amine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 4-{Methyl[(thiophen-2-yl)methyl]amino}benzoic acid.
Reduction: 4-{Methyl[(thiophen-2-yl)methyl]amino}benzyl alcohol.
Substitution: 4-{Methyl[(5-bromothiophen-2-yl)methyl]amino}benzaldehyde.
Scientific Research Applications
4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 4-{Methyl[(thiophen-3-yl)methyl]amino}benzaldehyde
- 4-{Methyl[(furan-2-yl)methyl]amino}benzaldehyde
- 4-{Methyl[(pyridin-2-yl)methyl]amino}benzaldehyde
Uniqueness
4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with potential biological and industrial applications .
Properties
IUPAC Name |
4-[methyl(thiophen-2-ylmethyl)amino]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-14(9-13-3-2-8-16-13)12-6-4-11(10-15)5-7-12/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSQTNZVHFRWIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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